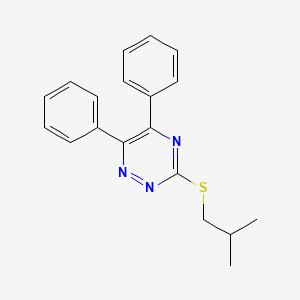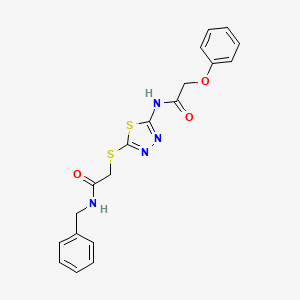![molecular formula C22H22N2O3 B2676956 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-66-3](/img/no-structure.png)
3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it is recommended to refer to relevant scientific literature.Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound such as melting point, boiling point, solubility, and spectral data are not provided in the search results . For detailed property data, it is recommended to refer to relevant scientific literature or material safety data sheets .Aplicaciones Científicas De Investigación
Materials Science Applications
In materials science, benzofuro[3,2-d]pyrimidine derivatives have been studied for their solubility properties in the context of molecular bulk heterojunction systems. A study by Walker et al. (2011) examined the solubilities of certain organic semiconductor materials, including benzofuro[3,2-d]pyrimidine derivatives, to optimize solvent selection based on cohesive energy densities. This research is significant for the development of high-efficiency organic photovoltaic devices (Walker et al., 2011).
Pharmaceutical Chemistry
In pharmaceutical chemistry, benzofuro[3,2-d]pyrimidine derivatives are explored for their potential biological activities. For instance, Wang et al. (2019) discussed the synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives using aza-Wittig reactions. These compounds exhibit varied biological activities, making them interesting targets for drug development (Wang et al., 2019).
Organic Synthesis
Benzofuro[3,2-d]pyrimidine derivatives are valuable intermediates in organic synthesis. Research by Osyanin et al. (2014) introduced a novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the versatility of benzofuro[3,2-d]pyrimidine scaffolds in synthesizing complex heterocyclic compounds (Osyanin et al., 2014).
Mecanismo De Acción
The mechanism of action of this compound is not provided in the search results. It is recommended to refer to relevant scientific literature for detailed information on its biological activity and mode of action.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 2-methylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one to form 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one. This intermediate is then reacted with 2-aminopyrimidine-4,6-diol to form the final product.", "Starting Materials": [ "2-methylbenzaldehyde", "3-butyl-4-hydroxy-2H-chromen-2-one", "2-aminopyrimidine-4,6-diol" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzaldehyde with 3-butyl-4-hydroxy-2H-chromen-2-one in the presence of a base such as potassium carbonate to form 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one.", "Step 2: Reaction of 3-butyl-4-[(2-methylphenyl)methylidene]-2H-chromen-2-one with 2-aminopyrimidine-4,6-diol in the presence of a dehydrating agent such as phosphorus oxychloride to form 3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] } | |
Número CAS |
892426-66-3 |
Nombre del producto |
3-Butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
Fórmula molecular |
C22H22N2O3 |
Peso molecular |
362.429 |
Nombre IUPAC |
3-butyl-1-[(2-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H22N2O3/c1-3-4-13-23-21(25)20-19(17-11-7-8-12-18(17)27-20)24(22(23)26)14-16-10-6-5-9-15(16)2/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
XYXPVYLVPRMWRW-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2676879.png)
![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)
![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)
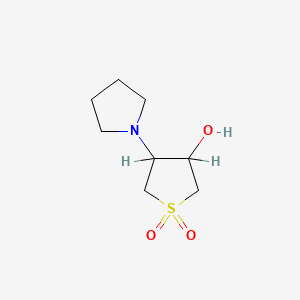
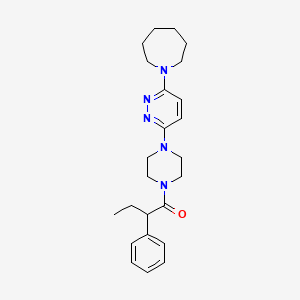
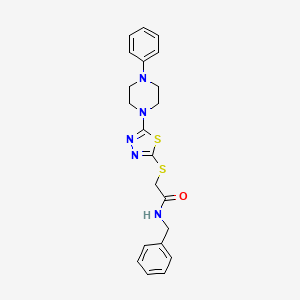
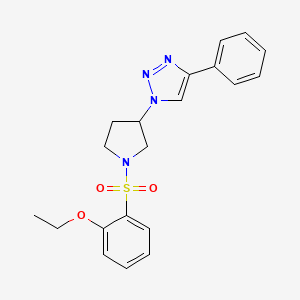
![4-methoxy-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2676891.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2676892.png)
